1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine
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Overview
Description
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a 2-bromo-4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with 1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include corresponding oxides or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced functional groups.
Scientific Research Applications
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 2-Bromo-4-fluorobenzyl bromide
- 4-Fluorobenzyl bromide
Uniqueness
1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is unique due to the presence of both bromo and fluoro substituents on the benzyl group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced properties .
Properties
Molecular Formula |
C10H9BrFN3 |
---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
InChI Key |
NIQNTPUWCVYBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN2C=C(C=N2)N |
Origin of Product |
United States |
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